6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione

Medicinal Chemistry Combinatorial Chemistry Heterocyclic Synthesis

6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione (CAS 649757-40-4) is a 6-aryl-substituted thieno[3,2-d][1,3]oxazine-2,4-dione, also classified as a thiaisatoic anhydride derivative. With a molecular formula of C₁₂H₆BrNO₃S and a molecular weight of 324.15 g/mol, the compound features a 4-bromophenyl substituent at the 6-position of the fused thiophene-oxazine core.

Molecular Formula C12H6BrNO3S
Molecular Weight 324.15 g/mol
CAS No. 649757-40-4
Cat. No. B12607163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione
CAS649757-40-4
Molecular FormulaC12H6BrNO3S
Molecular Weight324.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(S2)C(=O)OC(=O)N3)Br
InChIInChI=1S/C12H6BrNO3S/c13-7-3-1-6(2-4-7)9-5-8-10(18-9)11(15)17-12(16)14-8/h1-5H,(H,14,16)
InChIKeyLOPKZWKLIQGTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione (CAS 649757-40-4): Core Physicochemical and Synthesis Profile for Procurement


6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione (CAS 649757-40-4) is a 6-aryl-substituted thieno[3,2-d][1,3]oxazine-2,4-dione, also classified as a thiaisatoic anhydride derivative [1]. With a molecular formula of C₁₂H₆BrNO₃S and a molecular weight of 324.15 g/mol, the compound features a 4-bromophenyl substituent at the 6-position of the fused thiophene-oxazine core . Key physicochemical properties include a melting point of 116–118 °C and a calculated LogP of 3.38, with solubility in organic solvents such as DMSO and ethanol . The compound is primarily utilized as a versatile combinatorial scaffold for generating libraries of thiophene ureidoacids and fused heterocycles with potential therapeutic interest [1].

Why 6-Arylthieno[3,2-d][1,3]oxazine-2,4-diones Cannot Be Interchanged: The Critical Role of the 4-Bromophenyl Substituent in Downstream Reactivity


The 6-arylthieno[3,2-d][1,3]oxazine-2,4-diones function as activated anhydride electrophiles whose reactivity toward nucleophiles is directly modulated by the electronic nature of the 6-aryl substituent [1]. Simply substituting the 4-bromophenyl group with a 4-chlorophenyl, 4-fluorophenyl, or unsubstituted phenyl analog alters the electrophilicity of the oxazine-2,4-dione ring, leading to divergent reaction rates, product yields, and purity profiles in the downstream synthesis of ureidoacids and fused heterocycles [2]. Furthermore, the bromine atom serves as a synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a functionality entirely absent in the non-halogenated or differently halogenated analogs. Consequently, generic substitution without quantitative justification risks compromising library quality, reaction reproducibility, and the scope of accessible derivatives.

Quantitative Differentiation Evidence for 6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione (CAS 649757-40-4) Relative to Closest Analogs


Synthesis Yield on Multigram Scale: Bromophenyl vs. Chlorophenyl and Unsubstituted Phenyl Analogs

The microwave-assisted synthesis of 6-arylthieno[3,2-d][1,3]oxazine-2,4-diones in the pivotal Tetrahedron 2003 study demonstrated differential yields that depend on the aryl substituent. Although explicit yield data for each individual analog were tabulated in the full text, the general procedure for compounds 3a–j (including the 4-bromophenyl derivative) was conducted on a multigram scale with high yields, and the bromophenyl analog was successfully carried forward into combinatorial library production [1]. In the subsequent 1140-member library synthesis, the 4-bromophenyl oxazine-dione building block contributed to library members obtained with >70% yield and >80% purity on a 200–400 mg scale per compound [2]. This establishes the bromophenyl variant as a validated, scalable building block whose performance has been demonstrated in a high-throughput parallel synthesis setting.

Medicinal Chemistry Combinatorial Chemistry Heterocyclic Synthesis

Halogen-Dependent Physicochemical Differentiation: 4-Bromophenyl vs. 4-Chlorophenyl Analog

The 4-bromophenyl substituent imparts distinct physicochemical properties compared to the 4-chlorophenyl analog. The 4-bromophenyl derivative (CAS 649757-40-4) exhibits a melting point of 116–118 °C and a calculated LogP of 3.38 . In contrast, the 4-chlorophenyl analog (CAS 649757-39-1) is reported to have a melting point of 112–114 °C . The 2 °C higher melting point and the increased lipophilicity conferred by bromine (ΔLogP ≈ +0.2–0.4 estimated from halogen π-values) translate into differential solid-state stability and chromatographic behavior, which are critical parameters during purification and formulation.

Physicochemical Profiling Lead Optimization Medicinal Chemistry

Synthetic Handle Superiority: The 4-Bromophenyl Group as a Cross-Coupling Partner vs. Non-Halogenated and 4-Chlorophenyl Analogs

The 4-bromophenyl substituent serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This capability enables the compound to function not only as an anhydride electrophile but also as a substrate for further diversification via C–C and C–N bond formation [1]. The 4-chlorophenyl analog is significantly less reactive in oxidative addition with Pd(0) catalysts (C–Br bond dissociation energy ≈ 84 kcal/mol vs. C–Cl ≈ 95 kcal/mol), while the non-halogenated 6-phenyl analog (CAS 478028-43-2) entirely lacks this reactive site . This dual reactivity profile—anhydride opening plus aryl bromide cross-coupling—is unique to the 4-bromophenyl derivative and is absent in the chloro, fluoro, and unsubstituted phenyl analogs.

Late-Stage Functionalization Cross-Coupling Medicinal Chemistry

Regioisomeric Differentiation: 6-Aryl vs. 7-Aryl Substitution Patterns in Thieno[3,2-d]oxazine-2,4-diones

The Tetrahedron 2003 study explicitly compared two regioisomeric series: 6-arylthieno[3,2-d][1,3]oxazine-2,4-diones (3a–j) and 7-arylthieno[3,2-d][1,3]oxazine-2,4-diones (4a–f) [1]. The regiochemistry of aryl substitution profoundly influences the reactivity of the anhydride toward nucleophilic amines. The 6-aryl series (to which the 4-bromophenyl compound belongs) places the aryl substituent on the thiophene ring at the position para to the sulfur atom, electronically distinct from the 7-aryl series where the substituent is on the carbon adjacent to the ring oxygen. This regiochemical difference leads to divergent product distributions and yields in the subsequent ureidoacid formation [2]. Selection of the 6-aryl regioisomer is therefore not arbitrary; it determines the structural topology of the final library members.

Regioselectivity Combinatorial Chemistry Scaffold Diversity

Validated Precursor for Bioactive Ureidothiophene Carboxylic Acids Targeting PqsD and Bacterial RNAP

The thieno[3,2-d][1,3]oxazine-2,4-dione scaffold, including the 4-bromophenyl derivative, has been employed as a key intermediate in the synthesis of 5-aryl-ureidothiophene-2-carboxylic acids, a compound class with demonstrated inhibitory activity against PqsD (a Pseudomonas aeruginosa quorum sensing enzyme) and bacterial RNA polymerase (RNAP) [1]. In a 2015 structure-activity relationship study, ureidothiophene derivatives derived from this scaffold class achieved IC₅₀ values in the low micromolar range against PqsD, with the most potent compounds showing IC₅₀ < 1 μM [2]. Separately, ureidothiophene-2-carboxylic acids derived from analogous oxazine-dione precursors demonstrated antibacterial activity against MRSA (MIC 2–16 μg/mL) and rifampicin-resistant E. coli TolC strains (MIC 12.5–50 μg/mL) [3]. While these bioactivity data are reported for the downstream ureidoacid products rather than the oxazine-dione itself, they validate the scaffold as a productive entry point for anti-infective discovery programs.

Antibacterial Quorum Sensing RNA Polymerase Inhibition

High-Value Application Scenarios for 6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione (CAS 649757-40-4)


Combinatorial Library Synthesis of Ureidothiophene Carboxylic Acids for High-Throughput Screening

This compound is an established building block for solution-phase parallel synthesis of ureidothiophene carboxylic acid libraries. The validated protocol achieves >70% yield and >80% purity on a 200–400 mg scale per library member when reacted with diverse primary and secondary amines [1]. The 4-bromophenyl substituent provides a subsequent cross-coupling handle for late-stage diversification, enabling the generation of screening collections with enhanced chemical diversity.

Synthesis of Fused Thieno[3,2-d]pyrimidines as Kinase Inhibitor Scaffolds

The oxazine-2,4-dione core serves as a precursor to thieno[3,2-d]pyrimidine derivatives, a privileged scaffold in kinase inhibitor design. A 2019 method demonstrated the conversion of related thieno[3,2-d][1,3]oxazine derivatives into fused thieno[3,2-d]pyrimidines via the corresponding chloride intermediate [2]. The 4-bromophenyl group remains available for further functionalization after pyrimidine annulation, making this compound a strategic starting material for ATP-competitive inhibitor programs.

Anti-Infective Lead Generation Targeting Pseudomonas aeruginosa Quorum Sensing

Ring-opening of the oxazine-dione with amines yields 5-aryl-ureidothiophene-2-carboxylic acids, a compound class with demonstrated inhibitory activity against PqsD, a key enzyme in the Pseudomonas aeruginosa quorum sensing system [3]. The 4-bromophenyl substituent contributes to hydrophobic interactions within the PqsD active site, and the bromine atom can be exploited for halogen bonding or replaced via cross-coupling during lead optimization.

Dual-Anhydride/Cross-Coupling Strategy for Diversity-Oriented Synthesis

The compound's dual reactivity—electrophilic anhydride toward amines and aryl bromide toward Pd-catalyzed cross-coupling—enables a two-step diversification sequence without intermediate deprotection or functional group manipulation [4]. This orthogonal reactivity profile is absent in the 6-phenyl, 6-(4-fluorophenyl), and (to a lesser extent) 6-(4-chlorophenyl) analogs, establishing the 4-bromophenyl derivative as the preferred scaffold for diversity-oriented synthesis (DOS) campaigns.

Quote Request

Request a Quote for 6-(4-Bromophenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.